molecular formula C12H14N8 B6783034 8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6783034
M. Wt: 270.29 g/mol
InChI Key: KIYFYDBFXKQPTH-UHFFFAOYSA-N
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Description

8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of the broader class of triazole-containing molecules, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the 1,2,4-Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of suitable amines with epoxides or through cyclization reactions involving halogenated precursors.

    Coupling Reactions: The final step involves coupling the triazole and azetidine moieties with the pyrazine ring, often using palladium-catalyzed cross-coupling reactions or other suitable coupling methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or pyrazine rings.

Scientific Research Applications

8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological

Properties

IUPAC Name

8-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8/c1-8-15-9(2)20(17-8)10-5-19(6-10)11-12-16-14-7-18(12)4-3-13-11/h3-4,7,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYFYDBFXKQPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CN(C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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